methyl 3-{[N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-4-methylbenzoate
Overview
Description
Methyl 3-{[N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-4-methylbenzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes an ethoxyphenyl group, a methylsulfonyl group, and a glycylamino group attached to a methylbenzoate core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-4-methylbenzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques to meet the demand for high-quality material. The process is optimized to minimize waste and maximize efficiency, often incorporating continuous monitoring and automation.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 3-{[N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-4-methylbenzoate has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-{[N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-4-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-{[N-(4-ethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-4-methylbenzoate
- Methyl 3-{[N-(2,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-2-methylbenzoate
- Methyl 3-{[N-(2,5-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-4-methylbenzoate
Uniqueness
Methyl 3-{[N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-4-methylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl 3-[[2-(2-ethoxy-N-methylsulfonylanilino)acetyl]amino]-4-methylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O6S/c1-5-28-18-9-7-6-8-17(18)22(29(4,25)26)13-19(23)21-16-12-15(20(24)27-3)11-10-14(16)2/h6-12H,5,13H2,1-4H3,(H,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTYOBNKHLBDSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N(CC(=O)NC2=C(C=CC(=C2)C(=O)OC)C)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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